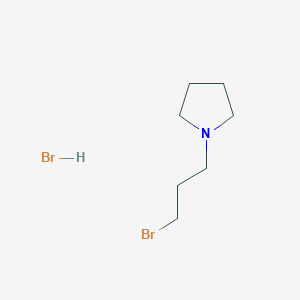
1-(3-Bromopropyl)pyrrolidine hydrobromide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated pyrrolidine derivatives can involve multiple steps, including electrophilic substitution reactions, as seen in the synthesis of novel pyrrolidine-1-carboxylic acid derivatives . The starting materials for such syntheses can vary, and the choice of reactants and conditions can significantly influence the yield and purity of the final product. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involved nucleophilic substitution and cyclization reactions, with an overall yield of 41.3% . Similarly, the synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide reported a 65.9% overall yield using a simple, efficient, and environmentally friendly method .
Molecular Structure Analysis
The molecular structure of brominated pyrrolidine derivatives can be characterized using various spectroscopic techniques. For example, the synthesized pyrrolidine-1-carboxylic acid derivatives were characterized by IR, 1H NMR, and MASS spectroscopy . The crystal structure of related compounds, such as 2-bromomethyl-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide hemi(hydrobromide), provides insights into the molecular conformation and intermolecular interactions, which can be crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
Brominated pyrrolidine derivatives can participate in various chemical reactions. The bromination of bis(pyridin-2-yl) diselenide, for example, resulted in the formation of 1H-pyridine-2-selenenyl dibromide, which could further react in a cycloaddition with cyclopentene to form a selenazolopyridinium bromide compound . These reactions demonstrate the reactivity of bromine atoms in such compounds and their potential to form new bonds under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrrolidine derivatives can be influenced by their molecular structure. For instance, the crystal structure analysis of 2-bromomethyl-4,4-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide hemi(hydrobromide) revealed a flat pyrroline ring system and polar and non-polar layers in the crystal packing, which could affect the compound's solubility and stability . The hydrobromide salt of a Schiff base showed a planar organic cation in the crystal, with a three-dimensional network formed by hydrogen bonds and other interactions .
Wissenschaftliche Forschungsanwendungen
Hyperbranched Polyelectrolytes Synthesis
1-(3-Bromopropyl)pyrrolidine hydrobromide has applications in the synthesis of hyperbranched polyelectrolytes. This is demonstrated in a study where 3,5-Bis(bromomethyl)pyridine hydrobromide, a compound related to 1-(3-Bromopropyl)pyrrolidine hydrobromide, was used to synthesize new hyperbranched polyelectrolytes. The study investigated the structures and properties of these polyelectrolytes, indicating potential applications in various scientific fields (Monmoton et al., 2008).
Marine-Derived Fungal Alkaloids
In the field of marine biology and pharmacology, pyrrolidine alkaloids, which are structurally related to 1-(3-Bromopropyl)pyrrolidine hydrobromide, have been identified in marine-derived fungi. These compounds, such as scalusamides isolated from Penicillium citrinum, exhibit antifungal and antibacterial activities, highlighting the potential for medical and biological applications (Tsuda et al., 2005).
Novel Derivatives Synthesis
There is research on synthesizing novel derivatives of 1-(3-Bromopropyl)pyrrolidine hydrobromide, such as (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives. This synthesis involves electrophilic substitution and is relevant for the development of new chemical compounds with potential applications in various scientific fields (Mogulaiah et al., 2018).
Pyrrolidines in Medicinal Chemistry
Pyrrolidines, including those related to 1-(3-Bromopropyl)pyrrolidine hydrobromide, are significant in medicinal chemistry. They are found in various biologically active compounds and have applications in the pharmaceutical industry as potential drugs or drug intermediates (Żmigrodzka et al., 2022).
Development of New Medicinal Molecules
Research has also been conducted on pyrrolidin-2-ones and their derivatives, structurally related to 1-(3-Bromopropyl)pyrrolidine hydrobromide, for the synthesis of new medicinal molecules. These studies focus on introducing various substituents into the nucleus of pyrrolidin-2-ones, which is crucial in developing new drugs with improved biological activity (Rubtsova et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing skin thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKZPSKBJRBROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602864 | |
| Record name | 1-(3-Bromopropyl)pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)pyrrolidine hydrobromide | |
CAS RN |
88806-08-0 | |
| Record name | 1-(3-Bromopropyl)pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromopropyl)pyrrolidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

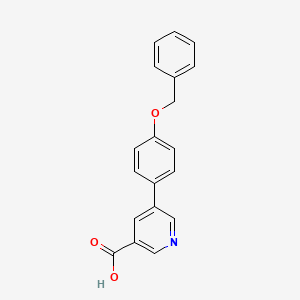
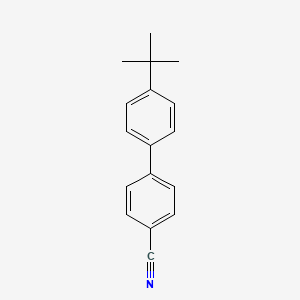
![7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B1342084.png)
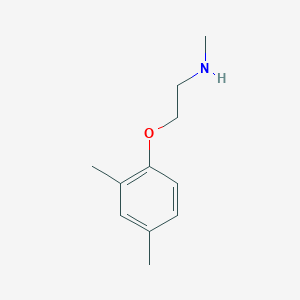
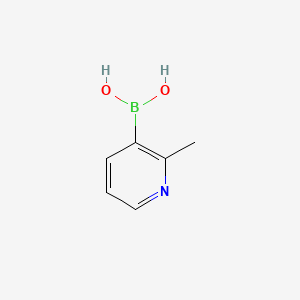
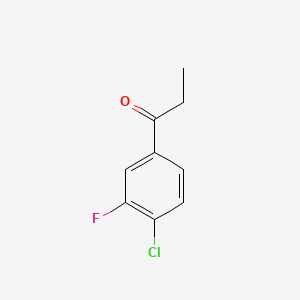
![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)

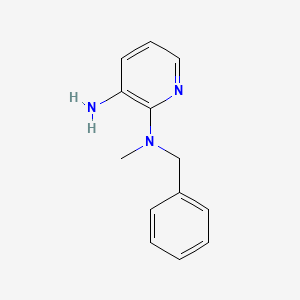
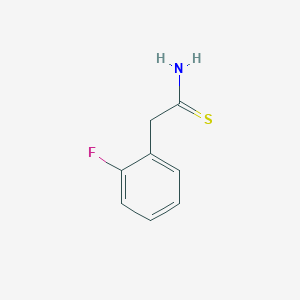
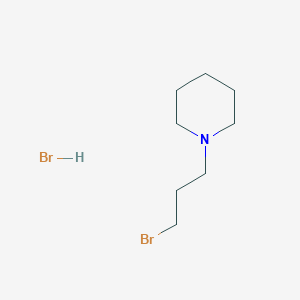


![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)